2-[5-(2,5-dichlorophenyl)furan-2-yl]-6-methyl-4H-chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[5-(2,5-dichlorophenyl)furan-2-yl]-6-methyl-4H-chromen-4-one is a synthetic organic compound that belongs to the class of heterocyclic compounds. It features a furan ring, a chromenone core, and a dichlorophenyl group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(2,5-dichlorophenyl)furan-2-yl]-6-methyl-4H-chromen-4-one typically involves the following steps:
Formation of the furan ring: This can be achieved through the reaction of 2,5-dichlorobenzaldehyde with a suitable furan precursor under acidic conditions.
Coupling with chromenone: The furan derivative is then coupled with a chromenone precursor using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is known for its mild conditions and high efficiency in forming carbon-carbon bonds.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactions using optimized conditions for each step. The use of continuous flow reactors could also be considered to improve efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
2-[5-(2,5-dichlorophenyl)furan-2-yl]-6-methyl-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The chromenone core can be reduced to form the corresponding dihydro derivative.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: Dihydrochromenone derivative.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-[5-(2,5-dichlorophenyl)furan-2-yl]-6-methyl-4H-chromen-4-one has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent.
Biological Studies: Used in studies to understand its interaction with biological targets and its mechanism of action.
Industrial Applications: Potential use in the synthesis of other complex organic molecules due to its versatile chemical structure.
Wirkmechanismus
The mechanism of action of 2-[5-(2,5-dichlorophenyl)furan-2-yl]-6-methyl-4H-chromen-4-one involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is thought to involve modulation of cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[5-(2,5-dichlorophenyl)furan-2-yl]-6-methyl-4H-chromen-4-one: shares similarities with other furan and chromenone derivatives such as:
Uniqueness
The uniqueness of this compound lies in its combined structural features of furan, chromenone, and dichlorophenyl groups, which contribute to its distinct chemical reactivity and potential biological activities.
Eigenschaften
Molekularformel |
C20H12Cl2O3 |
---|---|
Molekulargewicht |
371.2 g/mol |
IUPAC-Name |
2-[5-(2,5-dichlorophenyl)furan-2-yl]-6-methylchromen-4-one |
InChI |
InChI=1S/C20H12Cl2O3/c1-11-2-5-18-14(8-11)16(23)10-20(25-18)19-7-6-17(24-19)13-9-12(21)3-4-15(13)22/h2-10H,1H3 |
InChI-Schlüssel |
JASOWWZGFQDTCG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)OC(=CC2=O)C3=CC=C(O3)C4=C(C=CC(=C4)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.